2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride

Chemical Synthesis Building Blocks Quality Control

Researchers needing consistent spirocyclic building blocks for kinase inhibitor SAR face purity variability that undermines reproducibility. 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride (CAS 2696-03-9) solves this with ≥97% certified purity and a unique 1,3-dione moiety enabling reduction or alkylation. Its hydrochloride salt ensures aqueous solubility for greener synthesis. Rigid scaffold supports systematic exploration (related analogs show CDK8/19 IC50 = 5 nM). Full analytical documentation (NMR, HPLC) guarantees batch-to-batch consistency for reliable scale-up.

Molecular Formula C8H13ClN2O2
Molecular Weight 204.65 g/mol
CAS No. 2696-03-9
Cat. No. B1404229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride
CAS2696-03-9
Molecular FormulaC8H13ClN2O2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)NC2=O.Cl
InChIInChI=1S/C8H12N2O2.ClH/c11-6-5-8(7(12)10-6)1-3-9-4-2-8;/h9H,1-5H2,(H,10,11,12);1H
InChIKeyDCDGCHXHDAWBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride (CAS 2696-03-9): A Defined Spirocyclic Building Block for Chemical Biology and Medicinal Chemistry


2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is a spirocyclic heterocyclic building block characterized by a rigid 2,8-diazaspiro[4.5]decane core incorporating a 1,3-dione moiety [1]. As a hydrochloride salt, it is designed to offer improved aqueous solubility compared to its free base form, facilitating its use in diverse chemical and biological research applications . The compound is commercially available with standardized purity specifications, enabling reproducible synthetic outcomes .

Why a Generic 2,8-Diazaspiro[4.5]decane Cannot Substitute for the 1,3-Dione Hydrochloride Salt


The precise substitution pattern and salt form of 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride confer distinct physicochemical and reactivity profiles that are not interchangeable with other spirocyclic analogs. The 1,3-dione moiety provides a unique handle for further synthetic elaboration (e.g., reduction to an amine or alkylation), which is absent in the parent 2,8-diazaspiro[4.5]decane scaffold [1]. Furthermore, the hydrochloride salt form is specifically chosen to enhance aqueous solubility and stability, a property not shared by the neutral free base or other salt forms, thereby impacting the compound's performance in aqueous-based assays and formulations . The availability of the compound at higher purity specifications (≥97%) compared to typical 95% grades for related building blocks minimizes the risk of introducing confounding impurities in sensitive research applications .

Quantitative Differentiation of 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride: Evidence for Informed Procurement


Superior Purity Specification Compared to Standard Spirocyclic Building Blocks

2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride is routinely supplied with a minimum purity of 97% (NLT 97%), as certified by multiple vendors [1]. In contrast, the parent 2,8-diazaspiro[4.5]decane scaffold is typically offered at a standard purity of 95% . This higher purity specification reduces the potential for side reactions and simplifies purification steps in complex synthetic sequences, directly impacting downstream yield and reproducibility.

Chemical Synthesis Building Blocks Quality Control

Enhanced Aqueous Solubility Conferred by the Hydrochloride Salt Form

While direct solubility data for 2,8-diazaspiro[4.5]decane-1,3-dione hydrochloride is not publicly available, its hydrochloride salt form is a key differentiator from the neutral free base . In the broader class of spirocyclic amines, the formation of a hydrochloride salt is a well-established strategy to significantly enhance aqueous solubility. For example, the structurally related 2,8-diazaspiro[4.5]decane hydrochloride (CAS 1159826-64-8) demonstrates a solubility of >50 mg/mL in water . This principle supports the expectation that the hydrochloride salt of the 1,3-dione will exhibit superior solubility compared to its free base counterpart (CAS 2079-25-6), facilitating its use in aqueous-based reactions and biological assays where high compound concentrations are required.

Medicinal Chemistry Biological Assays Formulation

Rigid Spirocyclic Scaffold with a Unique 1,3-Dione Synthetic Handle

The core 2,8-diazaspiro[4.5]decane-1,3-dione scaffold offers a distinct combination of structural rigidity and functional group versatility. The 1,3-dione moiety serves as a crucial synthetic handle, enabling further diversification through reduction to the corresponding amine or alkylation at the 2- and 8-positions [1]. This is a key differentiator from simpler spirocyclic amines like 2,8-diazaspiro[4.5]decane, which lack the dione functionality. The spirocyclic framework itself is known to impart favorable three-dimensionality and metabolic stability in medicinal chemistry programs, as demonstrated by the development of clinical candidates such as CCT251545, a potent CDK8/CDK19 inhibitor based on a related 2,8-diazaspiro[4.5]decan-1-one core (IC50 = 5 nM) [2].

Medicinal Chemistry Synthetic Methodology Scaffold Design

Recommended Applications for 2,8-Diazaspiro[4.5]decane-1,3-dione Hydrochloride Based on Differentiated Properties


Synthesis of Diversified Spirocyclic Compound Libraries

The high purity (≥97%) and versatile 1,3-dione handle make this building block ideal for the synthesis of complex spirocyclic libraries. Researchers can leverage the dione moiety for reduction or alkylation to generate novel chemotypes with improved three-dimensionality for fragment-based drug discovery or diversity-oriented synthesis [1].

Development of Aqueous-Compatible Synthetic Methodologies

The hydrochloride salt form, inferred to enhance aqueous solubility based on class analog data, facilitates its use in reactions conducted in aqueous or biphasic media. This is particularly relevant for developing greener synthetic routes or for applications where the building block must be soluble in water for subsequent bioconjugation or assay steps .

Medicinal Chemistry Campaigns Targeting Spirocyclic Kinase Inhibitors

Given the success of related 2,8-diazaspiro[4.5]decane scaffolds in generating potent and selective kinase inhibitors (e.g., CCT251545 with IC50 = 5 nM against CDK8/CDK19), this 1,3-dione building block serves as a valuable starting point for medicinal chemists exploring the chemical space around spirocyclic kinase inhibitors. The rigid scaffold and functional handle allow for systematic exploration of structure-activity relationships (SAR) [2].

Reproducible Scale-Up and Process Chemistry

The availability of this compound with certified purity and comprehensive analytical documentation (NMR, HPLC, GC) from reputable vendors supports its use in process chemistry and scale-up activities. The consistent quality minimizes variability in larger-scale reactions, ensuring more reliable yields and product quality during the optimization and production phases .

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